molecular formula C11H15ClF3N B1525515 Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride CAS No. 1315366-77-8

Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride

Cat. No.: B1525515
CAS No.: 1315366-77-8
M. Wt: 253.69 g/mol
InChI Key: PLFADWBEQUKYDW-UHFFFAOYSA-N
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Description

Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is a useful research compound. Its molecular formula is C11H15ClF3N and its molecular weight is 253.69 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride, also known as N-ethyl-1-[3-(trifluoromethyl)phenyl]ethanamine hydrochloride, is a compound that has garnered attention in pharmacology and medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

  • Molecular Formula: C11H15ClF3N
  • Molecular Weight: 253.69 g/mol
  • Key Feature: The trifluoromethyl group enhances lipophilicity and biological activity, making it a significant modification in drug design.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group increases the compound's ability to penetrate biological membranes and interact with intracellular targets. This can lead to modulation of signaling pathways through receptor binding or enzyme inhibition.

Pharmacological Effects

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced pharmacological effects. Specifically, Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine has been investigated for:

  • Ligand Binding: It shows promise as a ligand in receptor binding studies, potentially influencing neurotransmitter systems.
  • Neuroprotective Properties: Related compounds have been explored for their neuroprotective effects, suggesting a similar potential for this compound .
  • Therapeutic Applications: There is ongoing research into its applications in treating conditions such as obesity and seizures, paralleling the historical use of similar compounds like Fenfluramine .

Case Studies

  • Receptor Binding Studies:
    • Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine was evaluated for its binding affinity to serotonin receptors. The presence of the trifluoromethyl group significantly altered its interaction profile compared to non-fluorinated analogs, enhancing potency and selectivity .
  • Neuroprotective Compound Synthesis:
    • A study highlighted the synthesis of neuroprotective compounds using (R)-1-[3-(trifluoromethyl)phenyl]ethanol as a key intermediate. This pathway underscores the importance of trifluoromethylated compounds in developing neuroprotective agents .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaLipophilicityBiological Activity
This compoundC11H15ClF3NHighPotential ligand for receptors
FenfluramineC12H16F3NHighPreviously used for obesity treatment
Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amineC10H12F3NModerateBuilding block in organic synthesis

Scientific Research Applications

Pharmacological Applications

Bioisosteric Replacement
Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is utilized as a bioisostere in drug design. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive substitute for other functional groups in drug molecules. This substitution can improve pharmacokinetic properties, such as absorption and distribution within biological systems.

Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound serves as a building block in the synthesis of various APIs. Its unique structural features allow for the modification of lead compounds to optimize their therapeutic efficacy. Techniques such as nucleophilic substitution are commonly employed to introduce the trifluoromethyl group into drug candidates.

Agrochemical Applications

Development of Pesticides
In agrochemistry, this compound is pivotal in synthesizing pyrazole derivatives used as pesticides. The compound's ability to modify biological activity makes it suitable for creating safer and more effective agrochemical products tailored for specific pest control.

Analytical Chemistry Applications

Reference Standard in HPLC
The compound is frequently used as a reference standard in high-performance liquid chromatography (HPLC) for quantifying analytes in complex matrices, such as food products. Its presence allows for accurate measurement of active ingredients, contributing to quality control and regulatory compliance in food safety.

Application AreaMethodologyOutcomes
PharmacologyBioisostere replacementEnhanced pharmacokinetic properties
AgrochemistrySynthesis of pyrazole derivativesDevelopment of effective pesticides
Analytical ChemistryHPLC standardAccurate quantification in food safety

Chemical Biology Applications

Biological Probes
In chemical biology, this compound is employed to create chemical probes that interact selectively with proteins or nucleic acids. These probes facilitate the study of biological pathways and help elucidate the molecular mechanisms underlying various diseases.

Forensic Science Applications

Toxicological Analysis
The compound plays a significant role in forensic science, particularly in toxicological analyses related to drug screening. Its unique structural properties enable the development of analytical methods that enhance the detection and identification of drugs in biological samples.

Case Study 1: Pharmacokinetic Enhancement

A study demonstrated that replacing a methyl group with a trifluoromethyl group in a lead compound resulted in improved binding affinity to target receptors, leading to enhanced therapeutic effects. This finding underscores the importance of structural modifications facilitated by this compound.

Case Study 2: Pesticide Development

Research on pyrazole derivatives synthesized using this compound revealed significant improvements in pest control efficacy compared to traditional pesticides, highlighting its potential for developing safer agricultural chemicals.

Properties

IUPAC Name

N-ethyl-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-3-15-8(2)9-5-4-6-10(7-9)11(12,13)14;/h4-8,15H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFADWBEQUKYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CC(=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.